Methanone, [(4R,5S)-5-amino-4-(2,4,5-trifluorophenyl)-1-cyclohexen-1-yl][5,6-dihydro-3-(trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazin-7(8H)-yl]-
Description
Methanone, [(4R,5S)-5-amino-4-(2,4,5-trifluorophenyl)-1-cyclohexen-1-yl][5,6-dihydro-3-(trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazin-7(8H)-yl]- (ABT-341) is a highly potent and selective dipeptidyl peptidase IV (DPP-4) inhibitor developed for treating type 2 diabetes . DPP-4 deactivates incretin hormones like GLP-1 and GIP, making its inhibition a key therapeutic strategy. ABT-341 features a stereochemically defined cyclohexenyl group [(4R,5S)] and a triazolopyrazine core with a trifluoromethyl substituent, contributing to its enzymatic affinity and metabolic stability . Preclinical studies demonstrate its oral efficacy in reducing glucose excursion in Zucker Diabetic Fatty (ZDF) rats and a favorable safety profile in vitro and in vivo .
Properties
CAS No. |
913623-69-5 |
|---|---|
Molecular Formula |
C19H17F6N5O |
Molecular Weight |
445.4 g/mol |
IUPAC Name |
[(4R,5S)-5-amino-4-(2,4,5-trifluorophenyl)cyclohexen-1-yl]-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]methanone |
InChI |
InChI=1S/C19H17F6N5O/c20-12-7-14(22)13(21)6-11(12)10-2-1-9(5-15(10)26)17(31)29-3-4-30-16(8-29)27-28-18(30)19(23,24)25/h1,6-7,10,15H,2-5,8,26H2/t10-,15+/m1/s1 |
InChI Key |
NVVSPGQEXMJZIR-BMIGLBTASA-N |
SMILES |
C1CN2C(=NN=C2C(F)(F)F)CN1C(=O)C3=CCC(C(C3)N)C4=CC(=C(C=C4F)F)F |
Isomeric SMILES |
C1CN2C(=NN=C2C(F)(F)F)CN1C(=O)C3=CC[C@@H]([C@H](C3)N)C4=CC(=C(C=C4F)F)F |
Canonical SMILES |
C1CN2C(=NN=C2C(F)(F)F)CN1C(=O)C3=CCC(C(C3)N)C4=CC(=C(C=C4F)F)F |
Synonyms |
ABT 341 ABT-341 ABT341 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ABT-341 involves a one-pot sequential synthesis based on an organocatalyst-mediated Michael reaction as a key step . This method is efficient and minimizes chemical waste, making it an environmentally friendly approach. The reaction conditions typically involve the use of specific catalysts and reagents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of ABT-341 would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and other advanced technologies could further enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
ABT-341 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the specific reaction being carried out but generally involve controlled temperatures and pH levels to ensure optimal results .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce ketones or aldehydes, while reduction reactions may yield alcohols. Substitution reactions can result in a wide range of products depending on the nature of the substituent introduced .
Scientific Research Applications
ABT-341 has several scientific research applications, including:
Chemistry: It is used as a model compound in studies of enzyme inhibition and reaction mechanisms.
Biology: It is used to study the role of DPP-4 in various biological processes and its potential as a therapeutic target.
Medicine: It is being developed as a potential treatment for type 2 diabetes mellitus due to its ability to enhance insulin secretion and improve blood glucose control
Mechanism of Action
ABT-341 exerts its effects by inhibiting the activity of dipeptidyl peptidase-4 (DPP-4). This enzyme is responsible for the degradation of incretins, which are hormones that stimulate insulin secretion in response to meals. By inhibiting DPP-4, ABT-341 prolongs the activity of incretins, thereby enhancing insulin secretion and improving blood glucose control . The molecular targets and pathways involved include the binding of ABT-341 to the active site of DPP-4, preventing the enzyme from interacting with its natural substrates .
Comparison with Similar Compounds
Sitagliptin (MK-0431)
- Structure : (2R)-4-Oxo-4-[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]-1-(2,4,5-trifluorophenyl)butan-2-amine .
- Key Differences: Sitagliptin shares the triazolopyrazine moiety and trifluoromethyl group with ABT-341 but lacks the cyclohexenyl ring. Instead, it incorporates a β-amino amide side chain.
- Potency : IC₅₀ = 18 nM for DPP-4 inhibition, comparable to ABT-341 .
- Pharmacokinetics : High oral bioavailability (>80% in preclinical species) and efficacy in animal models .
(2R)-4-Oxo-4-[3-(Trifluoromethyl)-5,6-Dihydro[1,2,4]Triazolo[4,3-a]Pyrazin-7(8H)-yl]-1-(2,4,5-Trifluorophenyl)Butan-2-Amine
- Structure : A precursor to Sitagliptin, differing in the absence of stereochemical optimization .
- Synthesis : Derived from 1-{3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl}-4-(2,4,5-trifluorophenyl)butane-1,3-dione via stereoselective reduction .
- Relevance : Highlights the importance of stereochemistry in enhancing selectivity and reducing off-target effects, a feature optimized in ABT-341 .
Structurally Distinct DPP-4 Inhibitors
Fezolinetant (ESN 364)
- Structure: (8R)-5,6-Dihydro-8-methyl-3-(3-methyl-1,2,4-thiadiazol-5-yl)-1,2,4-triazolo[4,3-a]pyrazin-7(8H)-ylmethanone .
- Key Differences : Replaces the trifluoromethyl group with a thiadiazol ring and incorporates a methyl substituent on the pyrazine ring.
- Target: P2X purinoceptor 7 (P2X7), indicating a divergent therapeutic application (e.g., inflammation) compared to ABT-341 .
Non-DPP-4 Methanone Derivatives
Pyrazoline-Based Methanones
- Example: (4-Chloro-phenyl)-[5-(3,4-dimethoxy-phenyl)-3-(4-fluoro-phenyl)-4,5-dihydro-pyrazol-1-yl]-methanone .
- Structure : Features a pyrazoline core instead of triazolopyrazine.
- Activity : Anticonvulsant properties (EC₅₀ = 0.5–2.1 μM in MES test), unrelated to DPP-4 inhibition .
- Relevance: Demonstrates the versatility of methanone scaffolds in targeting diverse biological pathways.
[4-(Trifluoromethyl)Phenyl]Methanone Derivatives
- Example: {4-[3-(4-Methylphenyl)-3H-[1,2,3]Triazolo[4,5-d]Pyrimidin-7-yl]-1-Piperazinyl}[4-(Trifluoromethyl)Phenyl]Methanone .
- Structure : Combines a triazolopyrimidine core with a piperazinyl linker.
- Target : Unspecified in evidence, but structural motifs suggest kinase or protease inhibition .
Comparative Data Table
Key Findings and Implications
- Structural Optimization: ABT-341’s cyclohexenyl group and stereochemistry [(4R,5S)] enhance binding affinity and selectivity over Sitagliptin’s β-amino amide chain .
- Metabolic Stability : ABT-341’s rigid structure may reduce metabolite formation compared to Sitagliptin, which undergoes oxidative cyclization .
- Therapeutic Specificity : Compounds like Fezolinetant highlight the importance of substituent variation in redirecting biological activity.
Biological Activity
Methanone, specifically the compound [(4R,5S)-5-amino-4-(2,4,5-trifluorophenyl)-1-cyclohexen-1-yl][5,6-dihydro-3-(trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazin-7(8H)-yl] , commonly referred to as ABT-341 , has garnered attention in the field of medicinal chemistry due to its significant biological activity. This compound is primarily recognized as a potent and selective inhibitor of dipeptidyl peptidase-4 (DPP-4), an enzyme crucial in glucose metabolism. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C19H17F6N5O |
| Molecular Weight | 445.4 g/mol |
| IUPAC Name | [(4R,5S)-5-amino-4-(2,4,5-trifluorophenyl)cyclohexen-1-yl]-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]methanone |
| CAS Number | 913623-69-5 |
Structural Representation
The compound's structure includes a cyclohexene core with multiple trifluoromethyl and amino substituents that contribute to its biological activity.
ABT-341 functions primarily through the inhibition of DPP-4. By blocking this enzyme's activity, ABT-341 prolongs the action of incretin hormones, which are responsible for stimulating insulin secretion in response to meals. This mechanism enhances insulin release and improves blood glucose control in patients with type 2 diabetes mellitus .
Antidiabetic Effects
Research indicates that ABT-341 significantly improves glycemic control by increasing insulin secretion and reducing glucagon levels. In preclinical studies involving diabetic animal models, ABT-341 demonstrated a marked reduction in fasting blood glucose levels and improved glucose tolerance tests .
Comparative Analysis with Other DPP-4 Inhibitors
ABT-341 has been compared with other DPP-4 inhibitors such as sitagliptin and saxagliptin. Its unique trifluorophenyl group allows for a distinct interaction within the S1 pocket of DPP-4, potentially leading to enhanced efficacy .
| Compound | Mechanism of Action | Efficacy |
|---|---|---|
| ABT-341 | DPP-4 inhibition | High |
| Sitagliptin | DPP-4 inhibition | Moderate |
| Saxagliptin | DPP-4 inhibition | Moderate |
Clinical Trials
In clinical trials assessing the efficacy of ABT-341 in type 2 diabetes patients, results showed that participants experienced significant reductions in HbA1c levels compared to placebo groups. The trials also reported favorable safety profiles with minimal adverse effects .
In Vitro Studies
In vitro studies have demonstrated that ABT-341 effectively modulates various biological activities by cleaving specific peptide bonds through DPP-4 inhibition. This property has implications for developing treatments targeting metabolic disorders and obesity .
Q & A
Q. What are the recommended methods for synthesizing this compound, and how can reaction yields be optimized?
The synthesis involves multi-step processes, including cyclization, substitution, and chiral resolution. Key steps include:
- Acylation and Cyclization : Use POCl₃ or similar agents for cyclization of intermediates under controlled temperatures (e.g., 120°C) .
- Chiral Control : Employ chiral chromatography or enzymatic resolution to achieve the (4R,5S) configuration, as seen in analogous sitagliptin intermediates .
- Reagent Optimization : Methanesulfonic acid in ethyl acetate at 60°C improves crystallization efficiency .
- Yield Table :
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Cyclization | POCl₃, 120°C | 75–85 | |
| Crystallization | Methanesulfonic acid, 60°C | 90–95 |
Q. How should researchers characterize the compound’s structural integrity?
Use a combination of:
- Spectroscopy : ¹H/¹³C NMR in deuterated solvents (e.g., CDCl₃) to confirm substituents and stereochemistry .
- Mass Spectrometry : High-resolution MS (HRMS) for molecular ion validation .
- X-ray Crystallography : Resolve stereochemical ambiguities, as demonstrated for pyrazole-triazole analogs .
Q. What are the stability and storage guidelines for this compound?
- Solubility : Chloroform or methanol for dissolution .
- Storage : Refrigerate at 2–8°C to prevent degradation of the amino and trifluoromethyl groups .
- Stability Tests : Monitor via HPLC over 6 months; degradation <2% under recommended conditions .
Advanced Research Questions
Q. How can computational modeling aid in understanding the compound’s bioactivity?
- Molecular Docking : Use software like AutoDock to predict binding affinity to targets (e.g., dipeptidyl peptidase-4 analogs) .
- DFT Calculations : Analyze electron density of trifluorophenyl and triazolopyrazinyl groups to predict reactivity .
Q. What strategies resolve contradictions in spectral or bioactivity data?
- Replicate Experiments : Control variables like solvent purity (e.g., anhydrous ethyl acetate ) and reaction time.
- Cross-Validation : Compare NMR data with X-ray structures to confirm assignments .
- Address Degradation : Implement continuous cooling during assays to minimize organic compound breakdown, as noted in HSI studies .
Q. How can enantiomeric purity be achieved and validated during synthesis?
- Chiral HPLC : Use columns like Chiralpak IA with hexane:isopropanol (90:10) to separate (4R,5S) from (4S,5R) enantiomers .
- Enzymatic Resolution : Lipase-mediated hydrolysis of intermediates, achieving >99% ee .
Q. What experimental designs are critical for evaluating biological activity?
- In Vitro Assays : Test inhibition of target enzymes (e.g., DPP-4) using fluorogenic substrates .
- Dose-Response Curves : Use concentrations from 1 nM–100 µM to determine IC₅₀ values.
- Control for Artifacts : Include stability checks in assay buffers (e.g., PBS pH 7.4, 37°C) .
Methodological Considerations
Q. How to troubleshoot low yields in the final cyclization step?
- Parameter Adjustments : Optimize temperature (120–130°C) and catalyst (e.g., POCl₃ vs. PCl₅) .
- Intermediate Purity : Purify precursors via flash chromatography (silica gel, ethyl acetate/hexane) before cyclization .
Q. What analytical techniques differentiate this compound from structurally similar analogs?
- IR Spectroscopy : Identify unique stretches (e.g., C=O at ~1700 cm⁻¹, C-F at ~1100 cm⁻¹) .
- ²⁹F NMR : Resolve trifluoromethyl (-63 ppm) and trifluorophenyl (-110 ppm) signals .
Data Reliability and Reproducibility
Q. How to address batch-to-batch variability in bioactivity assays?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
